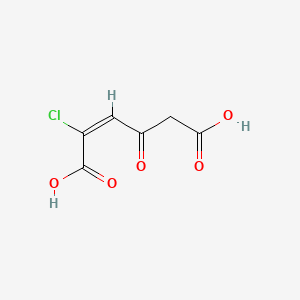

(E)-2-Chloro-4-oxo-2-hexenedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22752-94-9 |

|---|---|

Molecular Formula |

C6H5ClO5 |

Molecular Weight |

192.55 g/mol |

IUPAC Name |

(E)-2-chloro-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/b4-1+ |

InChI Key |

QOHGUQUQCPIROQ-DAFODLJHSA-N |

SMILES |

C(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Isomeric SMILES |

C(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |

Canonical SMILES |

C(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Synonyms |

2-chloro-4-oxo-(Z)-2-hexenedioic acid 2-chloromaleylacetate 2-chloromaleylacetate, (E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is an unsaturated, chlorinated oxo-dicarboxylic acid. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its potential application and development. This technical guide provides a summary of available computed physicochemical data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for such an analysis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for closely related analogs to provide a broader context for its potential properties.

Introduction

The rational design of novel therapeutics and functional materials relies heavily on the precise characterization of the physicochemical properties of lead compounds. This compound possesses multiple functional groups, including a carboxylic acid, a ketone, an alkene, and a vinyl chloride, which are expected to govern its solubility, stability, and interactions with biological systems. This document serves as a comprehensive resource for researchers, providing the foundational knowledge required for handling and investigating this compound.

Physicochemical Data

Precise experimental data for this compound is not extensively available in the current literature. However, computational models provide reliable estimates for several key parameters. The following table summarizes these predicted values, along with data for structurally similar compounds to facilitate comparative analysis.

| Property | This compound (Predicted) | (Z)-2,4-dichloro-5-oxohex-2-enedioic acid (Predicted)[1] | (E)-2,5-dichloro-4-oxohex-2-enedioic acid (Predicted)[2][3] |

| Molecular Formula | C₆H₅ClO₅ | C₆H₄Cl₂O₅[1] | C₆H₄Cl₂O₅[2][3] |

| Molecular Weight | 192.55 g/mol | 227.00 g/mol [1][3] | 227.00 g/mol [2][3] |

| XLogP3 | 0.4 | 1.2[1] | 1.05 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 |

| pKa (Strongest Acidic) | No data available | No data available | 1.91[2] |

| Water Solubility | No data available | No data available | 0.6 g/L[2] |

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Collection: The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

-

Procedure: An excess amount of the solid compound is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in g/L or mol/L.

Determination of pKa (Potentiometric Titration)

-

Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For dicarboxylic acids, two equivalence points and two pKa values may be observed.

Determination of Partition Coefficient (LogP)

-

System: The partition coefficient between n-octanol and water is determined.

-

Procedure: A known amount of the compound is dissolved in one of the phases (e.g., water). An equal volume of the second, immiscible phase (n-octanol) is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

References

- 1. 2-Hexenedioic acid, 2,4-dichloro-5-oxo- | C6H4Cl2O5 | CID 5466524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2,5-Dichloro-4-oxohex-2-enedioate (HMDB0060363) [hmdb.ca]

- 3. 2,5-Dichloro-4-oxohex-2-enedioate | C6H4Cl2O5 | CID 5282172 - PubChem [pubchem.ncbi.nlm.nih.gov]

(E)-2-Chloro-4-oxo-2-hexenedioic acid structural isomers and stereochemistry

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic compound with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive α,β-unsaturated keto system, a halogen substituent, and two carboxylic acid moieties, allows for a rich landscape of structural isomers and stereoisomers. This guide provides a comprehensive overview of these isomers, their stereochemical relationships, and predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and characterization, and discusses potential biological activities based on related molecular structures.

Structural Isomers and Stereochemistry

The molecular formula for 2-Chloro-4-oxo-2-hexenedioic acid is C₆H₅ClO₅. The structural diversity of this compound arises from several key features: the geometric isomerism of the carbon-carbon double bond, the positional isomerism of the chloro and oxo groups, and keto-enol tautomerism.

Geometric Isomers: (E) and (Z) Configurations

The primary stereochemical feature of 2-Chloro-4-oxo-2-hexenedioic acid is the geometric isomerism around the C2-C3 double bond, leading to (E) and (Z) isomers. The (E)-isomer, specified in the topic, has the chloro and the carboxymethyl-keto group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This difference in geometry can significantly impact the molecule's physical properties, reactivity, and biological activity due to varying steric hindrance and dipole moments.

Positional Isomers

Positional isomers arise from different arrangements of the chloro and oxo groups on the hexenedioic acid backbone. Keeping the dicarboxylic acid structure, several positional isomers can be conceptualized, for example:

-

3-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C3 position.

-

5-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C5 position. This isomer would exist as a pair of enantiomers due to the chiral center at C5.

-

2-Chloro-5-oxo-3-hexenedioic acid: The positions of the double bond and the oxo group are shifted.

Tautomerism: The Keto-Enol Forms

The 4-oxo group allows for keto-enol tautomerism, where a proton migrates from the α-carbon (C3 or C5) to the keto oxygen, forming a hydroxyl group and a new double bond. This results in enol isomers which can be stabilized by intramolecular hydrogen bonding or conjugation. For this compound, two primary enol tautomers are possible.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.

Caption: Figure 1: Isomeric Forms of 2-Chloro-4-oxo-2-hexenedioic Acid

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Weight | 192.54 g/mol | Calculated from molecular formula |

| Melting Point | 180-220 °C | Comparison with substituted dicarboxylic acids |

| pKa₁ | 2.5 - 3.5 | Influence of chloro and oxo groups on carboxylic acid acidity |

| pKa₂ | 4.0 - 5.0 | Influence of chloro and oxo groups on carboxylic acid acidity |

| LogP | 0.5 - 1.5 | Calculated based on structure |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 10-12 (br s, 2H, -COOH), 7.0-7.5 (s, 1H, =CH-), 3.5-4.0 (s, 2H, -CH₂-) | Chemical shifts are influenced by the electron-withdrawing chloro, oxo, and carboxyl groups. |

| ¹³C NMR | δ 180-195 (C=O, ketone), 165-175 (C=O, acids), 130-145 (olefinic C), 40-50 (-CH₂-) | Based on standard chemical shifts for α,β-unsaturated keto-dicarboxylic acids. |

| IR Spectroscopy | 2500-3300 cm⁻¹ (O-H, acid), 1700-1730 cm⁻¹ (C=O, acid), 1670-1690 cm⁻¹ (C=O, ketone), 1620-1650 cm⁻¹ (C=C) | Typical vibrational frequencies for functional groups present. Conjugation lowers the ketone C=O frequency. |

| Mass Spectrometry | M+ peak with a characteristic M+2 isotope peak in a ~3:1 ratio | Indicative of the presence of a single chlorine atom. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of this compound and its isomers, based on established methods for similar compounds.

Synthesis

A plausible synthetic route could involve the chlorination of a suitable precursor like 4-oxo-2-hexenedioic acid.

Caption: Figure 2: Proposed Synthetic Workflow

Methodology:

-

Precursor Synthesis: 4-oxo-2-hexenedioic acid can be synthesized via oxidation of muconic acid or other suitable precursors.

-

Chlorination: The precursor is dissolved in an appropriate solvent (e.g., dichloromethane or acetic acid). A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is added, potentially with a radical initiator like AIBN or under UV irradiation. The reaction is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

-

Purification and Isomer Separation: The resulting crude product, likely a mixture of isomers, can be purified and the (E) and (Z) isomers separated using techniques like fractional crystallization, taking advantage of potential differences in solubility and crystal packing, or by preparative chromatography (e.g., HPLC or column chromatography on silica gel).

Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using KBr pellets or as a thin film on a salt plate to identify the characteristic vibrational frequencies of the functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The isotopic pattern for chlorine should be observed.

Potential Biological Activity and Drug Development Applications

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in compounds with known biological activities.

-

Enzyme Inhibition: The α,β-unsaturated ketone is a Michael acceptor and could potentially act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites. This is a common mechanism for many anticancer and anti-inflammatory drugs.

-

Antimicrobial Activity: Halogenated organic acids and ketones are known to possess antimicrobial properties. The combination of the chloro-substituent and the acidic nature of the molecule may disrupt microbial cell membranes or metabolic pathways.

-

Metabolic Pathway Modulation: As an analogue of metabolic intermediates (e.g., in the Krebs cycle), this molecule could potentially modulate metabolic pathways.

Caption: Figure 3: Potential Biological Interactions

For drug development professionals, this molecule represents a starting point for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies, by synthesizing and testing various isomers and derivatives, would be a critical step in exploring its therapeutic potential.

Conclusion

This compound and its isomers represent a rich area for chemical and pharmacological investigation. This guide has provided a theoretical framework for understanding their structure, properties, and potential synthesis. While experimental data on this specific compound is sparse, the principles and protocols outlined here, based on analogous structures, offer a solid foundation for researchers and drug development professionals to begin their exploration of this promising class of molecules. Further research is warranted to synthesize these compounds, validate their predicted properties, and explore their potential applications.

An In-depth Technical Guide on 2-Chloro-4-oxo-2-hexenedioic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-oxo-2-hexenedioic acid, a molecule of interest in organic synthesis and potential biochemical studies. Due to the ambiguity in the common name, this document addresses the most plausible isomers: (E)-2,5-dichloro-4-oxohex-2-enedioic acid and (Z)-2,4-dichloro-5-oxohex-2-enedioic acid. This guide compiles available chemical data, proposes detailed experimental protocols for synthesis and characterization based on related compounds, and presents logical workflows for its study.

Chemical Identification and Properties

The name "2-Chloro-4-oxo-2-hexenedioic acid" does not uniquely define a single structure. The location of the second chlorine atom and the stereochemistry of the double bond are critical for unambiguous identification. This guide focuses on two likely isomers.

Isomer 1: (E)-2,5-dichloro-4-oxohex-2-enedioic acid

Isomer 2: (Z)-2,4-dichloro-5-oxo-2-hexenedioic acid

-

IUPAC Name: (Z)-2,4-dichloro-5-oxohex-2-enedioic acid[3]

-

CAS Number: 56771-78-9[4]

-

Molecular Formula: C₆H₄Cl₂O₅[3]

A summary of computed physical and chemical properties for these isomers is presented in Table 1. It is important to note that experimental data for these specific compounds is limited in publicly accessible literature.

Table 1: Computed Physicochemical Properties

| Property | (E)-2,5-dichloro-4-oxohex-2-enedioic acid | (Z)-2,4-dichloro-5-oxo-2-hexenedioic acid |

| Molecular Weight | 227.00 g/mol | 227.00 g/mol |

| Monoisotopic Mass | 225.9435786 Da | 225.9435786 Da |

| XLogP3 | 1.2 | 1.2 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bond Count | 3 | 3 |

| Topological Polar Surface Area | 91.7 Ų | 91.7 Ų |

| Complexity | 283 | 283 |

Data sourced from PubChem and other chemical databases. These are computationally predicted values.

Experimental Protocols

Due to the absence of specific published synthesis and characterization protocols for 2-Chloro-4-oxo-2-hexenedioic acid and its isomers, the following sections provide detailed, representative methodologies based on the synthesis of structurally related α,β-unsaturated carboxylic acids and chlorinated organic compounds.

A plausible synthetic route could involve the chlorination of a suitable precursor such as 4-oxohex-2-enedioic acid.

Materials:

-

4-oxohex-2-enedioic acid

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxohex-2-enedioic acid (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Chlorosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted starting material and acidic impurities. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include a vinyl proton and a proton alpha to a carbonyl group.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include two carboxylic acid carbons, two carbonyl carbons, and two sp² hybridized carbons.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using a KBr pellet or as a thin film. Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the ketone and carboxylic acids (1680-1740 cm⁻¹), a C=C stretch (around 1640 cm⁻¹), and a C-Cl stretch (600-800 cm⁻¹).

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesizing and characterizing the target compounds.

Caption: A generalized workflow for the synthesis and purification of a 2-Chloro-4-oxo-2-hexenedioic acid isomer.

Caption: A logical workflow for the structural characterization and confirmation of the synthesized compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in peer-reviewed literature detailing the involvement of 2-Chloro-4-oxo-2-hexenedioic acid or its isomers in defined biological signaling pathways. Halogenated organic acids can exhibit a wide range of biological activities, and further research would be required to elucidate any potential roles in cellular processes.

Conclusion

This technical guide provides a summary of the available information on 2-Chloro-4-oxo-2-hexenedioic acid, with a focus on its likely isomers. While experimental data is sparse, this document offers a starting point for researchers by providing IUPAC nomenclature, CAS numbers for one isomer, computed properties, and detailed, plausible experimental protocols for synthesis and characterization. The provided workflows offer a logical framework for the investigation of this and related compounds. Further experimental work is necessary to fully characterize its properties and explore its potential biological activities.

References

- 1. 2,5-Dichloro-4-oxohex-2-enedioate | C6H4Cl2O5 | CID 5282172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2,5-Dichloro-4-oxohex-2-enedioate (HMDB0060363) [hmdb.ca]

- 3. 2-Hexenedioic acid, 2,4-dichloro-5-oxo- | C6H4Cl2O5 | CID 5466524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-oxo-2-hexenedioic acid | 56771-78-9 [chemicalbook.com]

(E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Hypothetical Intermediate in Microbial Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a halogenated dicarboxylic acid that, while not extensively documented as an isolated natural product, is a plausible transient intermediate in the microbial degradation of chlorinated aromatic compounds. This guide synthesizes information from related metabolic pathways to propose a theoretical framework for its discovery, potential natural occurrence, and biochemical role. Detailed hypothetical experimental protocols for its identification and characterization are provided, alongside a discussion of its potential significance in bioremediation and drug discovery.

Introduction

Chlorinated organic compounds are widespread environmental pollutants originating from industrial activities and the use of pesticides and herbicides. Microorganisms have evolved diverse metabolic pathways to degrade these xenobiotics, often involving the formation of halogenated aliphatic intermediates. This guide focuses on the hypothetical molecule, this compound, postulating its existence as a short-lived intermediate in the catabolism of certain chlorophenols. Understanding the formation and fate of such intermediates is crucial for designing effective bioremediation strategies and for exploring novel bioactive compounds.

Hypothetical Discovery and Natural Occurrence

Currently, there are no direct reports in the scientific literature detailing the discovery or isolation of this compound from natural sources. Its existence is inferred from the well-established microbial degradation pathways of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and various chlorophenols.[1][2][3][4][5]

It is hypothesized that this compound may be formed as a transient metabolite in soil and water environments contaminated with chlorinated aromatic compounds, where microbial populations capable of their degradation are present. Specifically, it could arise from the enzymatic processing of chlorinated catechols, which are common intermediates in these degradation pathways.

Proposed Metabolic Pathway

The formation of this compound is proposed to occur via the ortho-cleavage pathway of a chlorinated catechol, such as 4-chlorocatechol. The key enzymatic steps are outlined below.

Signaling Pathway Diagram

Caption: Hypothetical metabolic pathway for the formation and degradation of this compound.

Quantitative Data

As this compound is a hypothetical intermediate, no experimentally determined quantitative data is available. The following table presents the computed properties for this molecule and a structurally similar, known metabolite, (E)-2,5-dichloro-4-oxohex-2-enedioic acid, for comparison.

| Property | This compound (Computed) | (E)-2,5-dichloro-4-oxohex-2-enedioic acid (Computed) |

| Molecular Formula | C₆H₅ClO₅ | C₆H₄Cl₂O₅ |

| Molecular Weight | 192.55 g/mol | 227.00 g/mol |

| IUPAC Name | (E)-2-chloro-4-oxohex-2-enedioic acid | (E)-2,5-dichloro-4-oxohex-2-enedioic acid |

| InChIKey | Not Available | PLPVRWUZGSFJJB-OWOJBTEDSA-N |

| SMILES | C(C(=O)C=C(C(=O)O)Cl)C(=O)O | C(=C(\C(=O)O)/Cl)\C(=O)C(C(=O)O)Cl |

Experimental Protocols

The following sections describe detailed methodologies for the key experiments that would be required to identify and characterize this compound as a metabolic intermediate.

Enrichment and Isolation of Degrading Microorganisms

Objective: To isolate microorganisms capable of degrading a model chlorinated aromatic compound that may produce the target intermediate.

Methodology:

-

Sample Collection: Collect soil or water samples from a site with a history of contamination with chlorinated phenols or herbicides.

-

Enrichment Culture:

-

Prepare a minimal salts medium (MSM) with the chosen chlorinated aromatic compound (e.g., 4-chlorophenol) as the sole carbon and energy source (100-200 mg/L).

-

Inoculate 100 mL of MSM in a 250 mL flask with 1 g of soil or 1 mL of water sample.

-

Incubate at 25-30°C on a rotary shaker (150 rpm).

-

Perform serial transfers (10% v/v) to fresh medium every 7-14 days to enrich for competent degraders.

-

-

Isolation of Pure Cultures:

-

After several enrichment cycles, plate serial dilutions of the culture onto MSM agar plates containing the chlorinated aromatic compound.

-

Incubate until colonies appear.

-

Isolate distinct colonies and re-streak to ensure purity.

-

Identification of Metabolic Intermediates

Objective: To detect and identify transient intermediates, including the target compound, from the degradation of the chlorinated aromatic compound by the isolated microbial culture.

Methodology:

-

Cultivation and Sampling:

-

Grow the isolated strain in liquid MSM with the chlorinated aromatic compound.

-

Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Centrifuge the samples to remove bacterial cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

-

Extraction:

-

Extract the acidified supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

-

Derivatization (for GC-MS):

-

Resuspend the dried extract in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

Analysis by LC-MS and GC-MS:

-

LC-MS: Analyze the underivatized extract using a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) for accurate mass determination of polar intermediates.

-

GC-MS: Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer to identify volatile intermediates. Compare the resulting mass spectra with known databases and theoretical fragmentation patterns.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation of degrading microorganisms and the identification of metabolic intermediates.

Conclusion

While direct evidence for the natural occurrence of this compound is currently lacking, its formation as a transient intermediate in the microbial degradation of chlorinated aromatic compounds is a chemically and biologically plausible hypothesis. The experimental frameworks provided in this guide offer a systematic approach to investigate its existence. The identification and characterization of such novel intermediates are essential for a comprehensive understanding of bioremediation processes and may unveil new enzymatic activities and bioactive molecules relevant to drug development. Further research in this area is warranted to explore the full metabolic potential of microorganisms in detoxifying halogenated environmental pollutants.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus gilardii T-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Metabolic Pathways of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a chlorinated organic compound that appears as an intermediate in the microbial degradation of persistent environmental pollutants such as 2,4,6-trichlorophenol (TCP). Understanding the metabolic pathways involving this compound is crucial for developing bioremediation strategies and for potential applications in drug development, leveraging the enzymatic machinery that processes such halogenated molecules. This guide provides a comprehensive overview of the core metabolic pathway, detailing the enzymatic reactions, summarizing quantitative data, and outlining key experimental protocols.

Core Metabolic Pathway: From 2,4,6-Trichlorophenol to the Krebs Cycle

The primary pathway for the degradation of 2,4,6-trichlorophenol in various microorganisms, such as those from the Ralstonia and Sphingobium genera, proceeds through a series of enzymatic steps that ultimately lead to intermediates of the central metabolism.

The initial steps involve the conversion of 2,4,6-trichlorophenol to 2,6-dichlorohydroquinone. Subsequently, the aromatic ring is cleaved by a dioxygenase to form 2-chloromaleylacetate. While direct enzymatic evidence for the formation and conversion of this compound is not extensively documented, it is hypothesized to be a transient isomer of 2-chloromaleylacetate or a closely related intermediate. The pathway culminates in the production of 3-oxoadipate, which can then enter the Krebs cycle.

Pathway Visualization

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this metabolic pathway.

Table 1: Enzyme Substrate Specificity and Kinetic Parameters

| Enzyme | Gene | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| 2,4,6-TCP monooxygenase | tcpA | Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | 5.2 | 8.3 | [1] |

| 2,6-Dichlorohydroquinone 1,2-dioxygenase | pcpA | Sphingobium chlorophenolicum | 2,6-Dichlorohydroquinone | 12 | 25 | |

| Maleylacetate reductase | tcpD | Ralstonia eutropha JMP134 | 2-Chloromaleylacetate | 28 | 15.4 | [1] |

| Maleylacetate reductase | tcpD | Ralstonia eutropha JMP134 | Maleylacetate | 45 | 32.1 | [1] |

Table 2: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) | Cofactors |

| 2,4,6-TCP monooxygenase | 7.5 | 30 | FAD, NADH |

| 2,6-Dichlorohydroquinone 1,2-dioxygenase | 8.0 | 35 | Fe(II) |

| Maleylacetate reductase | 7.0 | 30 | NADH |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assay for 2,4,6-TCP Monooxygenase Activity

Principle: The activity of 2,4,6-TCP monooxygenase (TcpA) is determined by monitoring the substrate-dependent oxidation of NADH at 340 nm.

Reagents:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

10 mM 2,4,6-Trichlorophenol (in methanol)

-

10 mM NADH

-

Purified TcpA enzyme solution

Procedure:

-

In a 1 ml cuvette, combine 950 µl of potassium phosphate buffer, 10 µl of 2,4,6-trichlorophenol solution, and 20 µl of NADH solution.

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 20 µl of the purified TcpA enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

The rate of NADH oxidation is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for 2,6-Dichlorohydroquinone 1,2-Dioxygenase Activity

Principle: The activity of 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is measured by monitoring the formation of 2-chloromaleylacetate at 260 nm.

Reagents:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM 2,6-Dichlorohydroquinone (in ethanol)

-

Purified PcpA enzyme solution

Procedure:

-

To a 1 ml cuvette, add 980 µl of Tris-HCl buffer and 10 µl of 2,6-dichlorohydroquinone solution.

-

Equilibrate the mixture at 35°C for 5 minutes.

-

Start the reaction by adding 10 µl of the purified PcpA enzyme solution.

-

Monitor the increase in absorbance at 260 nm for 5 minutes.

-

The rate of 2-chloromaleylacetate formation is calculated using its molar extinction coefficient.

Assay for Maleylacetate Reductase Activity

Principle: Maleylacetate reductase (TcpD) activity is determined by monitoring the NADH-dependent reduction of the substrate (2-chloromaleylacetate or maleylacetate) by measuring the decrease in absorbance at 340 nm.

Reagents:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

10 mM 2-Chloromaleylacetate or Maleylacetate

-

10 mM NADH

-

Purified TcpD enzyme solution

Procedure:

-

In a 1 ml cuvette, mix 960 µl of potassium phosphate buffer, 10 µl of the substrate solution, and 20 µl of NADH solution.

-

Incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µl of the purified TcpD enzyme solution.

-

Record the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of NADH oxidation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying this metabolic pathway and the logical relationship between its components.

Conclusion and Future Directions

The metabolic pathway for the degradation of 2,4,6-trichlorophenol provides a clear example of how microorganisms evolve to utilize persistent environmental pollutants. While the core steps involving key enzymes like TcpA, PcpA, and TcpD are well-characterized, the precise role and enzymatic handling of intermediates such as this compound require further investigation. Future research should focus on the isolation and characterization of the putative isomerases and reductases that may act on chlorinated maleylacetate derivatives. A deeper understanding of these enzymatic mechanisms will be invaluable for the rational design of bioremediation systems and for the discovery of novel biocatalysts for applications in synthetic chemistry and drug development.

References

The Obscure Role of (E)-2-Chloro-4-oxo-2-hexenedioic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-2-Chloro-4-oxo-2-hexenedioic acid , a halogenated organic acid, is not a widely documented metabolite in microbial pathways. However, its structural characteristics strongly suggest its emergence as a transient intermediate in the microbial degradation of chlorinated aromatic compounds, particularly through the well-established chlorocatechol ortho-cleavage pathway . This technical guide synthesizes the available information to propose a putative biological role for this compound, details relevant experimental protocols for its study, and presents a logical framework for its formation and subsequent transformation by microorganisms.

Postulated Biological Role: An Intermediate in the Chlorocatechol Ortho-Cleavage Pathway

The degradation of chlorinated aromatic pollutants, such as chlorophenols and chlorobenzoates, by soil bacteria like Pseudomonas and Rhodococcus species, primarily proceeds through the formation of chlorocatechols. These intermediates undergo ortho-ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase , to yield chlorinated muconic acids. It is within the subsequent enzymatic transformations of these muconic acids that this compound is hypothesized to play a role.

The canonical pathway involves the conversion of 2-chloro-cis,cis-muconic acid to maleylacetate. However, variations in enzyme specificities and reaction conditions could lead to the formation of alternative intermediates. We propose that this compound arises from the enzymatic or spontaneous transformation of a chlorinated muconolactone intermediate.

Below is a diagram illustrating the postulated position of this compound within a modified chlorocatechol degradation pathway.

Quantitative Data

Direct quantitative data for this compound in microbial systems is scarce in the literature. However, kinetic data for the key enzymes in the chlorocatechol pathway provide a framework for understanding the potential flux through this proposed side-pathway. The following table summarizes representative kinetic values for enzymes from Pseudomonas and Rhodococcus species.

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |

| Chlorocatechol 1,2-dioxygenase | 4-Chlorocatechol | Pseudomonas reinekei MT1 | 1.5 ± 0.3 | 25 ± 2 | [1] |

| Chloromuconate cycloisomerase | 2-Chloro-cis,cis-muconate | Rhodococcus opacus 1CP | 8.7 ± 1.1 | 12.3 ± 0.8 | [2] |

| Dienelactone hydrolase | trans-Dienelactone | Sulfolobus solfataricus P1 | N/A | 92.5 (kcat/Km) | [3] |

| Maleylacetate reductase | Maleylacetate | Trichosporon cutaneum | 18 (NADPH) | N/A | [4][5] |

Note: N/A indicates data not available in the cited sources. The efficiency of the pathway can be inferred from these values, suggesting that the main pathway is generally efficient, potentially making intermediates like this compound difficult to detect due to their transient nature.

Experimental Protocols

The study of this compound in microorganisms requires a multi-faceted approach, from the isolation and identification of the compound to the characterization of the enzymes involved in its metabolism.

Isolation and Identification of Microbial Degradation Intermediates

This protocol outlines a general workflow for identifying novel intermediates from microbial cultures.

Methodology:

-

Culturing: Grow the microorganism in a minimal salts medium supplemented with the chlorinated aromatic compound of interest as the sole carbon source.

-

Extraction: Acidify the culture supernatant to pH 2-3 and extract with an organic solvent like ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Separation: Subject the concentrated extract to High-Performance Liquid Chromatography (HPLC) for separation of individual components.

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) for preliminary identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Enzyme Assays

Characterizing the enzymes responsible for the formation and degradation of this compound is crucial. Standard spectrophotometric assays can be adapted to measure the activity of key enzymes in the chlorocatechol pathway.

Dienelactone Hydrolase Activity Assay:

-

Principle: The activity of dienelactone hydrolase can be measured using a surrogate substrate, p-nitrophenyl caprylate, which upon hydrolysis releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[3]

-

Reaction Mixture:

-

Phosphate buffer (pH 7.5)

-

p-nitrophenyl caprylate solution

-

Enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Monitor the increase in absorbance at 405 nm over time.

-

Calculate the enzyme activity based on the rate of p-nitrophenol formation.

-

Maleylacetate Reductase Activity Assay:

-

Principle: The activity of maleylacetate reductase is determined by monitoring the oxidation of NADH or NADPH to NAD+ or NADP+, which results in a decrease in absorbance at 340 nm.[4][6]

-

Reaction Mixture:

-

Tris-HCl buffer (pH 8.0)

-

Maleylacetate

-

NADH or NADPH

-

Enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract.

-

Record the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

-

Conclusion and Future Directions

While the direct biological role of this compound in microorganisms remains to be definitively established, its structure strongly implicates it as a plausible, albeit likely transient, intermediate in the degradation of chlorinated aromatic compounds. The proposed pathway and experimental protocols provided in this guide offer a foundational framework for researchers to investigate this obscure metabolite.

Future research should focus on:

-

Targeted searches for this compound in the spent media of various chlorophenol-degrading microbial strains using sensitive analytical techniques like LC-MS/MS.

-

In vitro enzymatic reactions using purified enzymes from the chlorocatechol pathway to attempt the synthesis and characterization of this compound.

-

Gene knockout studies targeting the enzymes downstream of the proposed formation of this compound to see if it accumulates.

Elucidating the complete metabolic fate of chlorinated pollutants is critical for developing effective bioremediation strategies and for understanding the evolution of microbial catabolic pathways. The investigation of minor or transient intermediates like this compound is a key part of this endeavor.

References

- 1. Characterization of muconate and chloromuconate cycloisomerase from Rhodococcus erythropolis 1CP: indications for functionally convergent evolution among bacterial cycloisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel dienelactone hydrolase from the thermoacidophilic archaeon Sulfolobus solfataricus P1: purification, characterization, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maleylacetate reductase from Trichosporon cutaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maleylacetate reductase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleylacetate reductase - Wikipedia [en.wikipedia.org]

Literature review on the synthesis of chlorinated hexenedioic acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to chlorinated hexenedioic acids. These compounds are of interest as versatile building blocks in medicinal chemistry and materials science due to the presence of both reactive carboxylic acid functionalities and carbon-carbon double bonds, further functionalized with chlorine atoms that can influence their chemical reactivity and biological activity. This review focuses on detailing established experimental protocols and presenting key quantitative data to facilitate the practical application of these synthetic methods.

Direct Chlorination of Saturated Precursors: The Case of Adipic Acid

A robust and well-documented method for the synthesis of a chlorinated C6 dicarboxylic acid involves the direct chlorination of a saturated precursor, adipic acid (hexanedioic acid), to yield α,α'-dichloroadipic acid. This method, detailed in Chinese patent CN1047379C, provides a clear pathway for introducing chlorine atoms at positions alpha to the carboxylic acids.

Reaction Pathway

The direct chlorination of adipic acid proceeds via a free-radical substitution mechanism, likely initiated by the catalyst. The use of a solvent helps to control the reaction temperature and prevent undesirable side reactions.

Caption: Synthesis of α,α'-dichloroadipic acid via direct chlorination.

Experimental Protocol

The synthesis of α,α'-dichloroadipic acid is carried out by dissolving adipic acid in a halogenated benzene solvent in the presence of a phosphorus trichloride (PCl3) catalyst. Chlorine gas is then introduced into the reaction mixture at an elevated temperature.[1]

Materials:

-

Adipic acid

-

Chlorine gas (Cl2)

-

Phosphorus trichloride (PCl3)

-

Solvent: Chlorobenzene, Orthodichlorobenzene, or Bromobenzene

Procedure:

-

In a reaction vessel equipped for heating, stirring, and gas introduction, dissolve adipic acid in the chosen halogenated benzene solvent.

-

Add a catalytic amount of phosphorus trichloride (PCl3) to the mixture.

-

Heat the reaction mixture to the desired temperature (between 90 and 140 °C).

-

Slowly bubble chlorine gas into the stirred reaction mixture.

-

Maintain the reaction temperature and continue the introduction of chlorine gas until the reaction is complete.

-

Upon completion, the crude product can be isolated.

Quantitative Data

The choice of solvent and reaction temperature has a notable impact on the yield and purity of the resulting α,α'-dichloroadipic acid.[1]

| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| Chlorobenzene | 90-100 | 86.4 | 90 |

| Orthodichlorobenzene | 130-140 | 87.2 | 89 |

| Bromobenzene | 120-130 | 87.8 | 90.5 |

Potential Synthetic Routes to Chlorinated Hexenedioic Acids

While the direct chlorination of adipic acid is well-documented for the saturated analogue, the synthesis of unsaturated chlorinated hexenedioic acids, such as dichloromuconic acid, is less described in terms of detailed chemical synthesis protocols. The following sections outline potential synthetic strategies based on related chemical transformations.

Direct Chlorination of Muconic Acid

A logical approach to synthesizing chlorinated hexenedioic acids is the direct chlorination of muconic acid (2,4-hexadienedioic acid). This would involve an electrophilic addition of chlorine to the double bonds.

Caption: Proposed direct chlorination of muconic acid.

Ring-Opening of Chlorinated Aromatic Precursors

Another plausible synthetic route is the oxidative ring-opening of chlorinated catechols (dihydroxybenzenes). While many documented examples of this transformation rely on enzymatic methods, chemical oxidation presents a potential alternative.

Caption: Proposed synthesis via ring-opening of a chlorinated catechol.

This approach would involve the cleavage of the aromatic ring of a suitable dichlorinated catechol using a strong oxidizing agent. The choice of oxidant and reaction conditions would be critical to achieve selective cleavage to the desired dicarboxylic acid without over-oxidation.

Diels-Alder Reaction Strategies

The Diels-Alder reaction offers a powerful tool for the construction of six-membered rings and could be employed in two conceivable ways to generate precursors to chlorinated hexenedioic acids:

-

Reaction of a chlorinated diene with a dienophile: A chlorinated butadiene derivative could react with a dienophile containing carboxylic acid functionalities (or precursors thereof), such as maleic anhydride.

-

Reaction of a diene with a chlorinated dienophile: A simple diene could react with a chlorinated dienophile, followed by further functional group manipulation.

Caption: Potential Diels-Alder routes to chlorinated hexenedioic acids.

While the Diels-Alder reaction is a versatile and well-established synthetic method, specific examples leading to chlorinated hexenedioic acids with detailed experimental protocols were not identified in the current literature review.

Conclusion

The synthesis of chlorinated hexanedioic acids, specifically α,α'-dichloroadipic acid, via direct chlorination of adipic acid is a well-defined process with available experimental details and quantitative data. This method offers a reliable route to this saturated chlorinated dicarboxylic acid.

For the synthesis of unsaturated chlorinated hexenedioic acids, such as dichloromuconic acid, direct chemical synthesis routes are less documented in the literature compared to enzymatic methods. However, direct chlorination of muconic acid, oxidative ring-opening of chlorinated catechols, and Diels-Alder strategies represent promising avenues for further research and development. The exploration and optimization of these potential routes would be a valuable contribution to the field, providing broader access to this class of functionalized molecules for applications in drug discovery and materials science. Further investigation is required to establish detailed experimental protocols and to characterize the resulting products and reaction efficiencies for these proposed synthetic pathways.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Disclaimer: Specific safety and toxicity data for (E)-2-Chloro-4-oxo-2-hexenedioic acid is limited. This guide has been compiled based on available physicochemical properties and by extrapolating information from structurally related compounds. The recommendations provided herein are precautionary and should be supplemented by a thorough risk assessment before handling this chemical.

Introduction

This compound (CAS No. 22752-94-9) is a dicarboxylic acid containing a reactive α,β-unsaturated ketone moiety and a vinyl chloride group. These structural features suggest potential for significant biological activity and associated toxicity. This document provides a comprehensive overview of the known properties and inferred safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

Limited data is available for the physicochemical properties of this compound. The available information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H5ClO5 | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Density | 1.621 g/cm³ | [1] |

| Boiling Point | 423.9°C at 760 mmHg | [1] |

| Flash Point | 210.1°C | [1] |

Toxicological Profile (Inferred)

Due to the absence of specific toxicological studies on this compound, a hazard assessment must be inferred from its structural motifs and data from related compounds. The molecule contains several structural alerts for toxicity:

-

α,β-Unsaturated Carbonyl Group: This is a Michael acceptor, capable of reacting with nucleophiles such as thiols in proteins (e.g., cysteine residues) and glutathione. This reactivity is a common mechanism of toxicity, potentially leading to enzyme inhibition, oxidative stress, and cytotoxicity.

-

Vinyl Chloride: This functional group is associated with potential mutagenicity and carcinogenicity.

-

Carboxylic Acids: While generally of low toxicity, they can be irritating to the skin, eyes, and respiratory tract.

Based on these features and data from similar compounds like hexa-2,4-dienoic acid, the following hazards should be anticipated.

| Hazard | Potential Effect | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye and face protection. |

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or with respiratory protection. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. |

| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for significant hazards, a stringent protocol for handling this compound is mandatory.

4.1. Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

The work area should be equipped with an emergency eyewash station and a safety shower.

4.2. Personal Protective Equipment (PPE)

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

-

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a properly fitted respirator with an appropriate cartridge is recommended.

4.3. Handling and Storage

-

Avoid creating dust or aerosols.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

4.4. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

5.1. Logical Workflow for Safety Assessment

The following diagram illustrates the logical process for assessing the safety of a compound with limited data, such as this compound.

Caption: Logical workflow for assessing the safety of a chemical with limited data.

5.2. Experimental Workflow for Handling Potentially Hazardous Compounds

This diagram outlines a standard workflow for handling a chemical with unknown or suspected toxicity in a laboratory setting.

Caption: Standard experimental workflow for handling potentially hazardous chemicals.

References

A Technical Guide to the Solubility of (E)-2-Chloro-4-oxo-2-hexenedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (E)-2-Chloro-4-oxo-2-hexenedioic acid. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on the foundational principles governing its expected solubility, provides detailed experimental protocols for its determination, and presents a structured framework for recording and interpreting such data. This approach equips researchers with the necessary tools to generate and manage critical solubility data for applications in drug development and chemical synthesis.

Introduction and Theoretical Background

This compound is a complex organic molecule containing multiple functional groups that dictate its physicochemical properties, including two carboxylic acid moieties, a ketone, a carbon-carbon double bond (in the E-configuration), and a chlorine atom. Its solubility is a critical parameter for its handling, purification, formulation, and biological activity assessment.

The solubility of a compound like this is governed by the principle of "like dissolves like."[1] Its polar nature, due to the carboxylic acid and ketone groups, suggests potential solubility in polar solvents. However, the overall carbon skeleton and the presence of a halogen also contribute to its nonpolar character. Therefore, its solubility profile will be a balance of these competing factors.

For related dicarboxylic acids, solubility in organic solvents can be influenced by factors such as the odd or even number of carbon atoms in their chain, which affects crystal lattice packing.[2] While no specific data exists for the target compound, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols and acetone, compared to nonpolar solvents like hexane.

Solubility Data

As of this review, specific quantitative solubility data for this compound in various organic solvents is not available in published literature. The following table is provided as a template for researchers to systematically record experimentally determined data. It is populated with a selection of common organic solvents relevant to pharmaceutical and chemical research.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Data to be determined | |

| Ethanol | 24.5 | Data to be determined | |

| Isopropanol | 19.9 | Data to be determined | |

| Acetic Acid | 6.2 | Data to be determined | |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | Data to be determined | |

| Ethyl Acetate | 6.0 | Data to be determined | |

| Tetrahydrofuran (THF) | 7.6 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | |

| Acetonitrile | 37.5 | Data to be determined | |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Data to be determined | |

| Toluene | 2.4 | Data to be determined | |

| Hexane | 1.9 | Data to be determined |

Experimental Protocols for Solubility Determination

To generate the data for Table 1, a combination of qualitative and quantitative methods should be employed.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated cylinders or pipettes

-

A selection of organic solvents (see Table 1)

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in small portions.[3]

-

After each addition, shake the tube vigorously or use a vortex mixer for at least 60 seconds.[1]

-

Observe the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations. This method can also be used to test solubility in aqueous solutions of varying pH, such as 5% NaOH, 5% NaHCO3, and 5% HCl, to understand the compound's acidic or basic properties.[3][4]

Quantitative Solubility Determination (Saturated Solution Method)

This method provides precise, quantitative solubility data.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Screw-capped vials

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a screw-capped vial. This ensures that a saturated solution will be formed.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25°C) and agitate (e.g., using a shaker or stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath until the excess solid has settled.[5]

-

Carefully withdraw a known volume of the clear supernatant using a pipette.[5] To ensure no solid particles are transferred, it is crucial to use a syringe filter.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.[5]

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the result in units such as g/100 mL or mg/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for determining the solubility characteristics of the compound.

Caption: Workflow for qualitative solubility classification.

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of (E)-2,5-Dichloro-4-oxo-2-hexenedioic Acid

A Note on the Analyzed Compound: Initial searches for "(E)-2-Chloro-4-oxo-2-hexenedioic acid" did not yield a known chemical entity. However, a closely related compound, (E)-2,5-dichloro-4-oxohex-2-enedioic acid , is well-documented.[1][2][3] This guide will focus on the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for this dichloro- derivative, proceeding under the assumption of a typographical error in the initial request.

Chemical Structure

The structure of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid is presented below. The carbon atoms are numbered for clarity in the subsequent NMR data interpretation.

IUPAC Name: (2E)-2,5-dichloro-4-oxohex-2-enedioic acid[2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid is expected to be relatively simple, with signals corresponding to the vinyl proton and the proton on the chiral center, in addition to the acidic protons of the carboxylic acid groups. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.2 | Doublet | ~2-4 |

| H5 | 4.5 - 4.9 | Doublet | ~2-4 |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

Methodology for ¹H NMR Prediction: The prediction of ¹H NMR chemical shifts is based on established empirical rules and computational algorithms. The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as carbonyls and chlorine atoms, deshield the protons, causing them to resonate at a higher chemical shift (downfield). The vinyl proton (H3) is expected to be in the range of 6.8-7.2 ppm due to the deshielding effects of the adjacent chlorine and the conjugated carbonyl group. The proton at the C5 position (H5) is adjacent to a chlorine atom and a carbonyl group, which would also shift it downfield, likely in the 4.5-4.9 ppm range. The coupling between H3 and H5 is expected to be a small long-range coupling. The acidic protons of the carboxylic acids will appear as a broad singlet at a very downfield region, typically between 10.0 and 13.0 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 165 - 175 |

| C2 (=C-Cl) | 130 - 140 |

| C3 (=CH) | 135 - 145 |

| C4 (C=O) | 185 - 195 |

| C5 (CH-Cl) | 60 - 70 |

| C6 (COOH) | 165 - 175 |

Methodology for ¹³C NMR Prediction: Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted based on the local electronic environment. Carbonyl carbons (C4) are highly deshielded and appear significantly downfield (185-195 ppm). Carboxylic acid carbons (C1 and C6) also resonate at downfield positions (165-175 ppm). The sp² hybridized carbons of the double bond (C2 and C3) are predicted to be in the 130-145 ppm range. The sp³ hybridized carbon attached to a chlorine atom (C5) is expected to be in the 60-70 ppm range.

Predicted Mass Spectrometry Data

Mass spectrometry of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid would likely be performed using electrospray ionization (ESI) due to the presence of carboxylic acid groups. The predicted mass spectrum would show the molecular ion peak and various fragment ions.

Table 3: Predicted Mass Spectrometry Data (Negative Ion Mode ESI)

| m/z | Ion | Description |

| 225/227/229 | [M-H]⁻ | Molecular ion peak (isotopic pattern due to two Cl atoms) |

| 181/183 | [M-H-CO₂]⁻ | Loss of a carboxyl group |

| 145 | [M-H-CO₂-HCl]⁻ | Subsequent loss of HCl |

| 99 | [M-H-2CO₂-HCl]⁻ | Loss of both carboxyl groups and HCl |

Methodology for Mass Spectrometry Prediction: The prediction of the mass spectrum is based on the known fragmentation patterns of organic molecules. In negative ion mode ESI-MS, the molecule will likely deprotonate at one of the carboxylic acid groups to form the [M-H]⁻ ion. The isotopic pattern of the molecular ion peak will be characteristic for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. Common fragmentation pathways for dicarboxylic acids include the loss of one or both carboxyl groups as CO₂. Fragmentation can also occur via the loss of HCl.

Experimental and Predictive Workflow

The following diagram illustrates the logical workflow for the prediction and potential experimental verification of the spectroscopic data.

Caption: Workflow for Spectroscopic Data Prediction and Validation.

References

- 1. 2,5-Dichloro-4-oxohex-2-enedioic acid | C6H2Cl2O5-2 | CID 9543239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dichloro-4-oxohex-2-enedioate | C6H4Cl2O5 | CID 5282172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2,5-Dichloro-4-oxohex-2-enedioate (HMDB0060363) [hmdb.ca]

Methodological & Application

Application Note: Proposed Protocol for the Chemical Synthesis of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed synthetic route for (E)-2-Chloro-4-oxo-2-hexenedioic acid. The search for an established and validated experimental protocol for the synthesis of this specific molecule did not yield a definitive procedure. This proposed method is based on general principles of organic chemistry and analogies to syntheses of structurally related compounds. Experimental conditions would require optimization and validation in a laboratory setting.

Introduction

This compound is a functionalized dicarboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a chloroalkene, a ketone, and two carboxylic acid moieties, makes it an intriguing target for synthesis. This document outlines a proposed multi-step synthesis for this compound, starting from commercially available precursors. The proposed pathway involves the formation of a key intermediate followed by functional group manipulations to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned to proceed via a multi-step sequence. A plausible approach could involve the use of a starting material such as mucochloric acid, which already contains some of the required structural features.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Preparation of a suitable precursor

A starting material such as a protected form of mucochloric acid or a related chlorinated dicarboxylic acid would be the initial substrate. The choice of protecting groups for the carboxylic acids would be crucial to ensure compatibility with subsequent reaction conditions.

-

Materials:

-

Protected mucochloric acid derivative

-

Appropriate solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Reducing or functional group interconversion reagents

-

-

Procedure:

-

Dissolve the protected starting material in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 0 °C or -78 °C).

-

Slowly add the reagent responsible for the selective transformation.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent.

-

Perform an aqueous workup to separate the organic and aqueous phases.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Step 2: Oxidation to introduce the ketone functionality

The intermediate from the previous step would then be oxidized to introduce the ketone at the C4 position.

-

Materials:

-

Intermediate from Step 1

-

Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)

-

Anhydrous solvent (e.g., DCM)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in an anhydrous solvent under an inert atmosphere.

-

Add the chosen oxidizing agent at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the resulting product, if necessary.

-

Step 3: Deprotection to yield the final product

The final step would involve the removal of the protecting groups from the carboxylic acid functionalities to yield this compound.

-

Materials:

-

Protected product from Step 2

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc groups, or appropriate conditions for other protecting groups)

-

Solvent

-

-

Procedure:

-

Dissolve the protected compound in a suitable solvent.

-

Add the deprotection reagent and stir the mixture at room temperature.

-

Monitor the reaction for the removal of the protecting groups.

-

Once the reaction is complete, remove the solvent and any volatile reagents under reduced pressure.

-

The crude product may be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

Data Presentation (Theoretical)

As this is a proposed synthesis, experimental data is not available. The following table illustrates how quantitative data for this synthesis would be presented.

| Step | Reaction | Starting Material (mass) | Product (mass) | Theoretical Yield (%) | Purity (%) | Analytical Method |

| 1 | Precursor Formation | TBD | TBD | TBD | TBD | NMR, LC-MS |

| 2 | Oxidation | TBD | TBD | TBD | TBD | NMR, LC-MS |

| 3 | Deprotection | TBD | TBD | TBD | TBD | NMR, LC-MS, HPLC |

| TBD: To Be Determined experimentally. |

Characterization

The final product, this compound, would be characterized using standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=C, O-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reagents used in this proposed synthesis may be toxic, corrosive, or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Appropriate quenching procedures should be in place for all reactive reagents.

HPLC-UV method for quantification of (E)-2-Chloro-4-oxo-2-hexenedioic acid

An HPLC-UV Method for the Quantification of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

This document outlines a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. This method is designed for researchers, scientists, and professionals in drug development and related fields who require a reliable and accurate technique for the quantification of this compound in aqueous samples.

Introduction

This compound is an organic compound of interest in various chemical and biochemical studies. Accurate quantification is crucial for understanding its properties, reaction kinetics, and potential applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique due to its simplicity, speed, and stability for the analysis of organic acids.[1] This method separates the analyte of interest from a sample matrix, and the UV detector provides a signal proportional to the concentration of the compound. Carboxylic acids typically exhibit UV absorbance at short wavelengths, around 210 nm.[2]

This application note provides a complete protocol for the analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

This section details the necessary materials, equipment, and procedures for the successful quantification of this compound.

2.1. Materials and Equipment

-

Analyte: this compound (Reference Standard, >98% purity)

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%)

-

-

Equipment:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm)

-

2.2. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate) in HPLC-grade water, adjusting the pH to 2.7 with phosphoric acid, and filtering it through a 0.45 µm membrane filter. The mobile phase will be an isocratic mixture of this buffer and acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 2.7):Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |